N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Overview
Description
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine is an organic compound with the molecular formula C9H23NOSi. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a tert-butyldimethylsilyloxy group attached to an ethyl chain, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(methylamino)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It plays a role in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyldimethylsilyloxy group provides steric protection, allowing selective reactions to occur at the methylamine group. This selective reactivity is crucial in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-Butyldimethylsilyloxy)ethyl]amine
- N-[2-(tert-Butyldimethylsilyloxy)propyl]methylamine
- N-[2-(tert-Butyldimethylsilyloxy)butyl]methylamine
Uniqueness
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine is unique due to its specific structure, which provides a balance between steric protection and reactivity. This makes it particularly useful in selective organic synthesis and in applications where controlled reactivity is essential.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLMSTUGJQEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204580-28-9 | |
Record name | {2-[(tert-butyldimethylsilyl)oxy]ethyl}(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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